molecular formula C7H6ClF3N4O2 B8601731 6-Chloro-N-ethyl-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 53039-37-5

6-Chloro-N-ethyl-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B8601731
CAS No.: 53039-37-5
M. Wt: 270.59 g/mol
InChI Key: UBZQKNLAOBUZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-ethyl-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H6ClF3N4O2 and its molecular weight is 270.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

53039-37-5

Molecular Formula

C7H6ClF3N4O2

Molecular Weight

270.59 g/mol

IUPAC Name

6-chloro-N-ethyl-5-nitro-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C7H6ClF3N4O2/c1-2-12-5-3(15(16)17)4(8)13-6(14-5)7(9,10)11/h2H2,1H3,(H,12,13,14)

InChI Key

UBZQKNLAOBUZMO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=NC(=N1)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.25 g (0.02 mole) of 4,6 -dichloro-5-nitro-2-trifluoromethyl-pyrimidine are dissolved in 100 ml of absolute ethanol and the solution is cooled to -30° C. At this temperature 2.0 g (0.02 mole) of triethylamine as acid acceptor and 0.9 g (0.02 mole) of ethylamine are added. The mixture is stirred initially for 4 hours at -20° to -30° C and then for 6 hours at 0° C. After it has been left to stand overnight at 20° C, the reaction mixture is concentrated to dryness and the residue is taken up in water and washed with water. The ethereal phase is dried and concentrated to yield 5.3 g of 4-ethylamino-6-chloro-5-nitro-2-trifluoromethyl-pyrimidine as a pale yellow oil (nD20 : 1.4985).
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5.25 g
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100 mL
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2 g
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0.9 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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